1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(1H-1,2,4-triazol-5-yl)urea
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Overview
Description
1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]-3-(1H-1,2,4-triazol-5-yl)urea is a complex organic compound that features a unique combination of oxane, triazole, and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(1H-1,2,4-triazol-5-yl)urea typically involves multi-step organic reactions. The initial step often includes the formation of the oxane ring, followed by the introduction of the phenyl group. Subsequent steps involve the attachment of the ethyl chain and the triazole ring. The final step is the formation of the urea moiety, which is achieved through the reaction of an amine with an isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]-3-(1H-1,2,4-triazol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the oxane moiety.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]-3-(1H-1,2,4-triazol-5-yl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(1H-1,2,4-triazol-5-yl)urea involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The oxane and phenyl groups may contribute to the compound’s overall stability and binding affinity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its interaction with targets.
Comparison with Similar Compounds
1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]-3-(1H-1,2,4-triazol-5-yl)urea: shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.
Oxane derivatives: Compounds like 1,4-dioxane and tetrahydropyran also feature oxane rings and are used in various chemical applications.
Uniqueness: The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(1H-1,2,4-triazol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-17(2)12-18(9-11-25-17,14-6-4-3-5-7-14)8-10-19-16(24)22-15-20-13-21-23-15/h3-7,13H,8-12H2,1-2H3,(H3,19,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUYDSZQCNUSBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CCNC(=O)NC2=NC=NN2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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